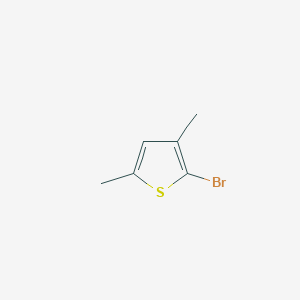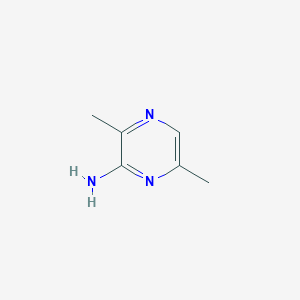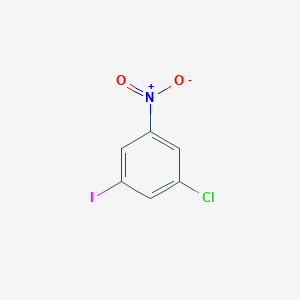
1-Chloro-3-iodo-5-nitrobenzène
Vue d'ensemble
Description
1-Chloro-3-iodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and nitro groups at the 1, 3, and 5 positions, respectively
Applications De Recherche Scientifique
1-Chloro-3-iodo-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Catalysis: It is used in the study of catalytic processes, particularly those involving halogenated aromatic compounds.
Mécanisme D'action
Target of Action
Nitrobenzene compounds are generally known to interact with various biological targets, including enzymes and cellular structures .
Mode of Action
The mode of action of 1-Chloro-3-iodo-5-nitrobenzene involves electrophilic aromatic substitution . This process involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitrobenzene compounds are known to participate in various biochemical reactions, including redox reactions and electrophilic aromatic substitutions .
Pharmacokinetics
Nitrobenzene compounds are generally known to have specific pharmacokinetic properties, including absorption through the skin, distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Nitrobenzene compounds are generally known to cause various cellular effects, including oxidative stress and dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-3-iodo-5-nitrobenzene. For instance, certain bacteria, such as Diaphorobacter sp. strain JS3051, can degrade 3-chloronitrobenzene and 3-bromonitrobenzene, suggesting that microbial activity in the environment could potentially influence the stability and action of 1-Chloro-3-iodo-5-nitrobenzene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodo-5-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of chlorobenzene to form 1-chloro-3-nitrobenzene, followed by iodination to introduce the iodine substituent at the 3-position. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine monochloride or iodine in the presence of a catalyst for iodination .
Industrial Production Methods: Industrial production of 1-chloro-3-iodo-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group acts as a meta-directing group, influencing the position of incoming electrophiles.
Nucleophilic Substitution: The chlorine and iodine substituents can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and iodine monochloride are commonly used.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Reduction: 1-Chloro-3-iodo-5-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-Chloro-3-nitrobenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
1-Iodo-3-nitrobenzene: Lacks the chlorine substituent, affecting its reactivity and applications.
1-Chloro-4-iodo-2-nitrobenzene: A positional isomer with different reactivity due to the different arrangement of substituents.
Uniqueness: 1-Chloro-3-iodo-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of both chlorine and iodine allows for selective substitution reactions, providing versatility in the synthesis of various derivatives.
Propriétés
IUPAC Name |
1-chloro-3-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCNYROPQXSCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599418 | |
| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123158-76-9 | |
| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-iodo-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

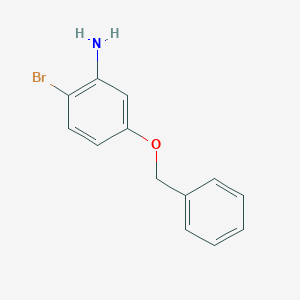
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
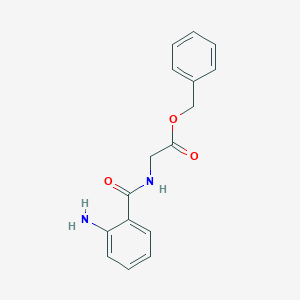
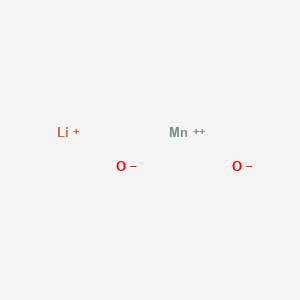
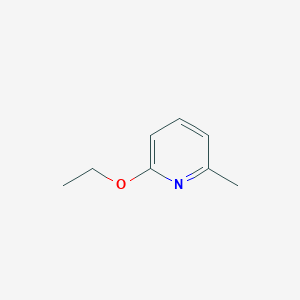
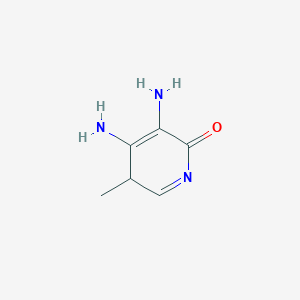

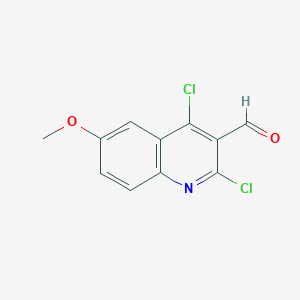
![2-[3-(1-Imidazolyl)phenyl]-1,3-dioxolane](/img/structure/B175209.png)

